Furanestrenone
Description
Furanestrenone is a synthetic steroid derivative characterized by a furanone ring structure. Furanones are five-membered heterocyclic rings with an oxygen atom, known for their versatility in drug design due to their ability to mimic natural substrates and modulate biological targets . However, its specific mechanism of action and clinical use remain less documented compared to structurally related compounds like Finerenone or Drospirenone derivatives.
Properties
CAS No. |
52-02-8 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21?/m0/s1 |
InChI Key |
UVAQHLGVSKJLTI-CULCCENASA-N |
SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24CCCO4)CCC5=CC(=O)CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Synonyms |
19-norspiroxenone 19-norspiroxenone, (17beta)-isomer 2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Finerenone
Finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA), shares functional similarities with steroidal MRAs but differs structurally due to its dihydrofuran-2-one core. Key distinctions include:
- Receptor Selectivity: Finerenone demonstrates higher selectivity for mineralocorticoid receptors (MRs) over glucocorticoid or androgen receptors, reducing off-target effects compared to steroidal MRAs like Spironolactone .
- Pharmacokinetics: Finerenone has a shorter half-life (~2 hours) and lower risk of hyperkalemia in renal impairment patients, as shown in the FIDELIO-DKD trial .
- Clinical Efficacy: In type 2 diabetes with chronic kidney disease, Finerenone reduced renal composite outcomes by 18% versus placebo, highlighting its renal protective effects .
Table 1: Furanestrenone vs. Finerenone
Drospirenone Derivatives
Drospirenone, a synthetic progestin with a spirolactone structure, shares a steroidal backbone with this compound but incorporates a lactone ring instead of a furanone. Comparative insights:
- Functional Role: Drospirenone acts as a progestogen and anti-mineralocorticoid, whereas this compound’s activity may lean toward anti-androgenic effects due to structural nuances .
- Synthesis Challenges: Impurities in Drospirenone synthesis (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) highlight the complexity of modifying steroidal rings, which may also apply to this compound manufacturing .
5--2,2-Dimethyl-4-(3-Fluorophenyl)-3(2H)-Furanone
This non-steroidal furanone derivative (CG-1008) exemplifies structural optimization for stability and bioavailability. Comparisons include:
- Dissolution and Formulation: CG-1008 achieves >90% dissolution within 30 minutes in capsule formulations, a benchmark this compound must meet for therapeutic viability .
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